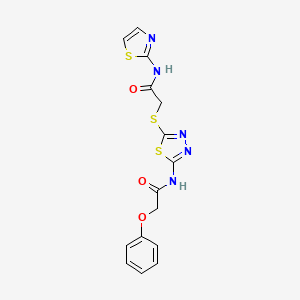

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3S3/c21-11(8-23-10-4-2-1-3-5-10)17-14-19-20-15(26-14)25-9-12(22)18-13-16-6-7-24-13/h1-7H,8-9H2,(H,16,18,22)(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBIXTJRPCDSJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Structural Overview

The compound features a complex structure that includes:

- Thiadiazole moiety : Known for its broad spectrum of biological activities.

- Thiazole derivative : Enhances its pharmacological potential.

- Phenoxyacetamide group : Imparts additional functional capabilities.

Biological Activity

Research indicates that compounds containing the 1,3,4-thiadiazole and thiazole moieties exhibit various biological activities, including:

- Antimicrobial Activity : Effective against a range of bacteria and fungi.

- Anticancer Properties : Potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : May reduce inflammation in various models.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Antimicrobial Studies :

A study conducted on derivatives of 1,3,4-thiadiazoles demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole . -

Anticancer Activity :

Research focusing on the anticancer potential of thiadiazole derivatives indicated that compounds similar to this compound showed promising results in inhibiting the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest . -

Anti-inflammatory Properties :

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This property may be beneficial in treating conditions characterized by chronic inflammation .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Modifications in the thiadiazole ring or phenoxy group can significantly influence its potency:

Table 2: Structure–Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Substitution at C5 of thiadiazole | Increased antibacterial activity |

| Alteration of phenoxy group | Enhanced anticancer properties |

| Presence of thiazole derivative | Broader spectrum of antimicrobial activity |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives with thioether-linked substituents. Key structural variations among analogs include:

- Substituents on the thiadiazole ring: Alkyl/aryl thioethers, halogenated benzyl groups, or phenoxyacetamide modifications.

- Variations in the acetamide group : Substituted phenyl, tolyl, or sulfamoylphenyl groups.

- Heterocyclic extensions: Fusion with quinazolinone, triazinoquinazoline, or pyrimidine systems.

Notable analogs (see Table 1 for details):

N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Features a chlorobenzyl thioether and bulky phenoxy group .

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h): Incorporates a benzyl thioether and branched phenoxy substituent .

N-{5-[(2-(R-anilino)-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-chloroacetamides: Combines anilino and chloroacetamide groups, showing enhanced antitumor activity .

BPTES (N,N′-((Thiobis(ethane-2,1-diyl))bis(1,3,4-thiadiazole-5,2-diyl))bis(2-phenylacetamide)) : A glutaminase-1 inhibitor with a bis-thiadiazole scaffold .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations :

- Bulky substituents (e.g., isopropyl/methylphenoxy) correlate with higher yields (up to 88%) and moderate melting points (133–140°C) .

- Sulfamoylphenyl derivatives exhibit exceptionally high melting points (>250°C), likely due to hydrogen bonding and crystallinity .

Acetylcholinesterase (AChE) Inhibition :

- Derivatives such as N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide show AChE inhibitory activity (IC₅₀: 1.8–3.5 µM), suggesting neuropharmacological applications .

Structural-Activity Insights :

- Electron-withdrawing groups (e.g., chloro, sulfamoyl) enhance target affinity but may reduce solubility.

- Thiazole-thiadiazole hybrids exhibit dual mechanisms: enzyme inhibition and DNA intercalation .

Q & A

Q. Q1. What are standard synthetic routes for preparing N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide?

A1. The synthesis typically involves multi-step reactions:

- Thiadiazole core formation : Cyclization of thiosemicarbazides or thiourea derivatives under acidic conditions (e.g., concentrated H₂SO₄) to form the 1,3,4-thiadiazol-2-amine scaffold .

- Amide bond formation : Coupling reactions using carbodiimide-based reagents (e.g., EDCI/HOBt) to link the thiazole-2-ylaminoethylthio group to the thiadiazole core .

- Phenoxyacetamide attachment : Nucleophilic substitution or condensation with phenoxyacetyl chloride .

Key validation: Monitor reaction progress via TLC (chloroform:acetone, 3:1) and confirm purity via melting point and HPLC .

Q. Q2. Which analytical techniques are essential for characterizing this compound?

A2. Core methods include:

- IR spectroscopy : Identify carbonyl (C=O, ~1650–1670 cm⁻¹) and thioamide (C=S, ~1250–1350 cm⁻¹) groups .

- NMR (¹H/¹³C) : Confirm phenoxy protons (δ 6.8–7.5 ppm), thiadiazole carbons (~160–170 ppm), and amide NH signals (~10–11 ppm) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray diffraction : Resolve crystal packing and bond lengths (critical for confirming stereochemistry in co-crystals) .

Advanced Synthesis Challenges

Q. Q3. How can researchers address low yields in the heterocyclization step of thiadiazole synthesis?

A3. Common pitfalls and solutions:

- Reagent purity : Use freshly distilled H₂SO₄ to avoid side reactions during cyclization .

- Temperature control : Optimize reflux duration (e.g., 24–48 hrs at 293–298 K) to prevent premature termination .

- By-product management : Co-crystals of intermediates (e.g., acetamide/thioacetamide mixtures) may require fractional recrystallization (ethanol/water) or column chromatography .

Q. Q4. What strategies resolve contradictions in spectral data during structural confirmation?

A4.

- Cross-validate techniques : Compare IR carbonyl peaks with X-ray bond lengths to distinguish keto/enol tautomers .

- Dynamic NMR : Resolve overlapping signals (e.g., NH protons) by variable-temperature experiments .

- High-resolution MS : Differentiate isobaric fragments (e.g., S/N vs. C/O substitutions) .

Mechanistic and Reaction Design

Q. Q5. What mechanistic insights guide the optimization of amide coupling reactions?

A5.

- Catalyst selection : EDCI/HOBt minimizes racemization in carbodiimide-mediated couplings, critical for preserving stereochemistry in chiral intermediates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction dialysis to remove traces .

- Stoichiometry : Use a 1.2:1 molar ratio of acylating agent to thiadiazol-2-amine to compensate for side reactions .

Q. Q6. How can researchers design experiments to probe the role of the thioether linkage in bioactivity?

A6.

- Analog synthesis : Replace the sulfur atom with O or Se to assess electronic/steric effects .

- Computational modeling : DFT studies (e.g., Gaussian) can predict bond dissociation energies and reactivity .

- Stability assays : Monitor thioether oxidation under physiological conditions (e.g., H₂O₂ exposure) via LC-MS .

Biological Evaluation

Q. Q7. What in vitro assays are suitable for preliminary cytotoxicity screening?

A7.

Q. Q8. How can molecular docking elucidate interactions with biological targets?

A8.

- Target selection : Prioritize proteins with thiazole/thiadiazole-binding domains (e.g., EGFR, COX-2) .

- Software tools : AutoDock Vina or Schrödinger Suite for binding affinity simulations .

- Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values to refine models .

Data Reproducibility and Scaling

Q. Q9. What steps ensure reproducibility in multi-step syntheses?

A9.

- Detailed protocols : Specify reaction vessel geometry (e.g., round-bottom vs. microwave reactors) .

- Batch consistency : Use controlled reagents (e.g., Sigma-Aldryl grade) and document lot numbers .

- Scale-up considerations : Adjust stirring rates and cooling methods (e.g., ice bath vs. cryostat) for exothermic steps .

Q. Q10. How can researchers troubleshoot failed X-ray crystallography attempts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.